Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate is a halogenated heterocyclic compound with the molecular formula and a molecular weight of 380.96 g/mol. This compound is characterized by its unique structural features, including bromine and iodine substituents, which contribute to its reactivity and potential applications in medicinal chemistry and organic synthesis. Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate serves as a valuable building block for the development of various therapeutic agents, particularly in the fields of oncology and inflammation research .
The synthesis of methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate typically involves two key steps: bromination and iodination. The general procedure includes:
These reactions are often conducted in the presence of bases or solvents that facilitate the halogenation process.
The reaction conditions are critical for achieving high yields and purity. For instance, controlling temperature and reaction time can significantly influence the outcome. Typical yields for the halogenation steps can range from 60% to 80%, depending on the exact conditions employed.
Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate can participate in several types of chemical reactions:
Common reagents for these reactions include sodium azide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The choice of reagents and conditions significantly influences the products formed.
The mechanism of action for methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate is primarily based on its interactions with biological targets such as enzymes or receptors. While specific mechanisms are not extensively documented, it is believed that the compound may modulate biological pathways through binding interactions facilitated by its halogen substituents. This binding may enhance affinity towards specific targets, potentially leading to therapeutic effects .
Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate typically appears as a solid at room temperature. Its melting point and solubility characteristics are influenced by the presence of halogens.
Key chemical properties include:
These properties make it suitable for various applications in synthetic chemistry .
Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate has several significant applications:
Halogenation dramatically enhances the biological potential of indazole scaffolds by influencing both physicochemical properties and target interactions. Heavy halogen atoms (bromine, iodine) confer distinctive characteristics:
Table 1: Biological Activity of Halogenated Indazole Kinase Inhibitors
Compound | FGFR1 IC₅₀ (μM) | Ligand Efficiency | Key Halogen Interactions |
---|---|---|---|
Indazole derivative 4 | 90 | 0.35 | N-H···Ala564 H-bond |
Indazole derivative 6 | 36 | 0.48 | Iodo···Hydrophobic pocket contact |
Optimized compound 10 | 2.0 | 0.44 | Bromo···H2 subsite occupancy |
Halogenated indazoles frequently serve as intermediates in synthesizing clinical candidates. For example, the C6-bromo/C3-iodo motifs in Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate enable sequential functionalization via Suzuki-Miyaura coupling (iodo displacement) followed by Buchwald-Hartwig amination (bromo displacement) to generate dual-targeted kinase inhibitors [4] [9].
The specific positioning of halogens at C6 and C3 creates synergistic effects that enhance both synthetic utility and target engagement:
Table 2: Physicochemical Properties of Methyl 6-Bromo-3-Iodo-1H-Indazole-4-Carboxylate
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₉H₆BrIN₂O₂ | [1] [6] |
Molecular Weight | 380.96 g/mol | [4] [6] |
CAS Registry Number | 885523-89-7 | [4] [6] |
SMILES | COC(=O)c1cc(Br)cc2[nH]nc(I)c12 | [1] [3] |
InChI Key | AYZUZQGRXQHAMA-UHFFFAOYSA-N | [1] [3] |
Predicted Boiling Point | 466.9±40.0 °C | [6] |
Predicted pKa | 9.25±0.40 | [6] |
The steric bulk of C6-bromo/C3-iodo groups induces non-planar conformation in the indazole ring, potentially enhancing selectivity for kinases with constrained ATP-binding pockets. This distortion explains the 50-fold potency difference observed between C6-brominated and non-halogenated indazoles in FGFR1 inhibition assays [2].
The reactivity landscape of Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate enables rational drug design through position-selective modifications:
Table 3: Synthetic Routes for Functionalizing Methyl 6-Bromo-3-Iodo-1H-Indazole-4-Carboxylate
Reaction Type | Conditions | Position Modified | Key Products |
---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | C3-Iodo | 3-Aryl/heteroaryl derivatives |
Buchwald-Hartwig | Pd₂(dba)₃, XantPhos, Cs₂CO₃, dioxane | C6-Bromo | 6-Amino substituted indazoles |
Ester Hydrolysis | LiOH, THF/H₂O, RT | C4-Carboxylate | Carboxylic acid intermediates |
Nucleophilic Substitution | CuI, phenanthroline, K₃PO₄ | C6-Bromo | 6-Alkoxy/aryloxy indazoles |
The C4-carboxylate participates in intramolecular hydrogen bonding with the N1-H proton, locking the indazole in the 1H-tautomeric form. This tautomeric preference enhances planarity when conjugated to extended π-systems in kinase inhibitors [7] [9]. Recent applications include synthesizing PARP inhibitors featuring 3-aryl-6-bromoindazole cores, where the bromine serves as a handle for introducing radioisotopes for diagnostic imaging [5] [9].
Table 4: Clinically Relevant Indazole Derivatives Derived from Halogenated Intermediates
Compound | Therapeutic Target | Indazole Substitution Pattern | Development Status |
---|---|---|---|
Pazopanib | VEGFR/PDGFR | 5-Halo-3-pyrimidinyl | FDA-approved |
Axitinib | VEGFR | 6-Bromo-3-vinyl | FDA-approved |
Niraparib | PARP | 3-Iodo-7-carboxamide | FDA-approved |
Nemiralisib | PI3Kδ | 6-Indole substituted | Phase II |
Brilanestrant | Estrogen receptor | 3-Ethyl-6-hydroxy | Phase II |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7